1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo-
Overview
Description
1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and have been extensively studied due to their significant roles in various sectors, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions . The reaction conditions may vary, but common methods include the use of one-pot multicomponent processes, novel reactants, and innovative reaction types .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and ultrasound or microwave-assisted reactions . These methods are designed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, strong bases, and oxidizing or reducing agents . The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrazole derivatives .
Scientific Research Applications
1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to donate and accept hydrogen bonds, facilitating intermolecular interactions and proton transfer processes . These interactions can modulate various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 1H-Pyrazole-3-carboxylic acid
- 1H-Pyrazole-4-carboxamide
- 1H-Pyrazole-5-carboxylate
Uniqueness
1H-Pyrazole, 1-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl]-4-iodo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in diverse reactions makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O2/c1-9(2)13-6-8(14-9)5-12-4-7(10)3-11-12/h3-4,8H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDLGFNWNZWTHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN2C=C(C=N2)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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